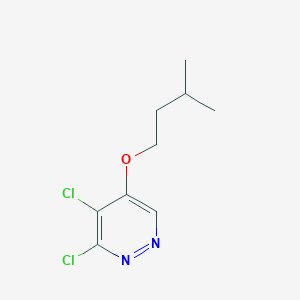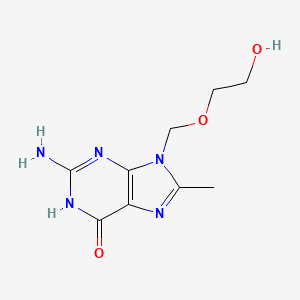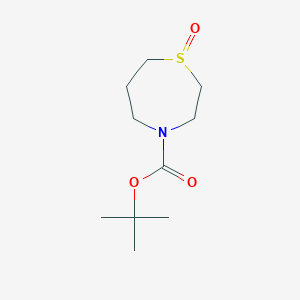
3,4-Dichloro-5-(isopentyloxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-5-(isopentyloxy)pyridazine is a chemical compound with the molecular formula C9H12Cl2N2O and a molecular weight of 235.11038 g/mol It is characterized by the presence of two chlorine atoms and an isopentyloxy group attached to a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(isopentyloxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with isopentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-5-(isopentyloxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as DMF or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridazine derivatives, while hydrolysis results in the formation of isopentyl alcohol and a pyridazine derivative .
Applications De Recherche Scientifique
3,4-Dichloro-5-(isopentyloxy)pyridazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-5-(isopentyloxy)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloropyridazine: Lacks the isopentyloxy group, making it less hydrophobic.
5-Isopentyloxy-3,4-dichloropyridine: Similar structure but with a pyridine ring instead of pyridazine.
3,4-Dichloro-5-(methoxy)pyridazine: Contains a methoxy group instead of an isopentyloxy group, affecting its reactivity and solubility.
Uniqueness
3,4-Dichloro-5-(isopentyloxy)pyridazine is unique due to the presence of both chlorine atoms and the isopentyloxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
1346698-05-2 |
|---|---|
Formule moléculaire |
C9H12Cl2N2O |
Poids moléculaire |
235.11 g/mol |
Nom IUPAC |
3,4-dichloro-5-(3-methylbutoxy)pyridazine |
InChI |
InChI=1S/C9H12Cl2N2O/c1-6(2)3-4-14-7-5-12-13-9(11)8(7)10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
FYDGMWBSTIGZAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC1=CN=NC(=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11872884.png)








